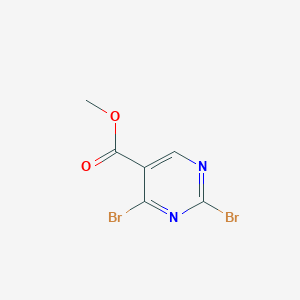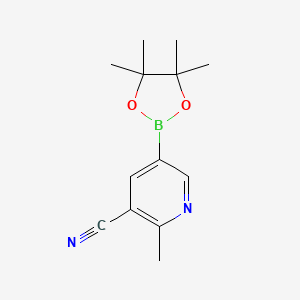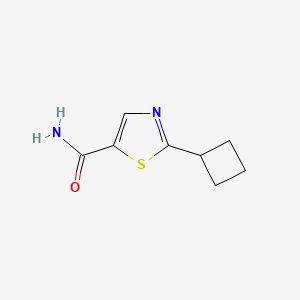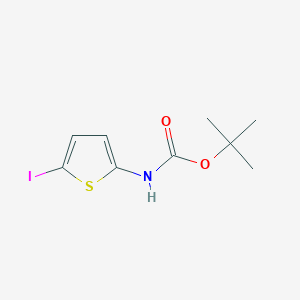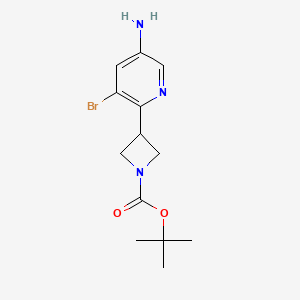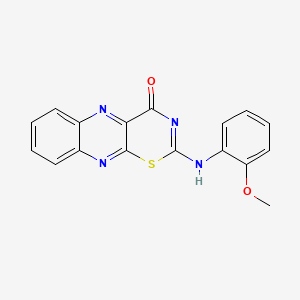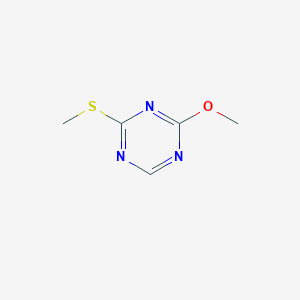![molecular formula C14H16O2S2 B13135303 6-([2,2'-Bithiophen]-3-yl)hexanoic acid CAS No. 178183-05-6](/img/structure/B13135303.png)
6-([2,2'-Bithiophen]-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is an organic compound that features a hexanoic acid chain attached to a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid typically involves the coupling of a bithiophene derivative with a hexanoic acid precursor. One common method is the use of a Grignard reagent, where a bithiophene magnesium bromide reacts with a hexanoic acid chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-([2,2’-Bithiophen]-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexanol derivatives.
Substitution: Halogenated bithiophene derivatives.
Scientific Research Applications
6-([2,2’-Bithiophen]-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hexanoic acid chain can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler analog without the bithiophene moiety.
Bithiophene derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is unique due to the combination of the bithiophene moiety and the hexanoic acid chain. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
178183-05-6 |
|---|---|
Molecular Formula |
C14H16O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-(2-thiophen-2-ylthiophen-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H16O2S2/c15-13(16)7-3-1-2-5-11-8-10-18-14(11)12-6-4-9-17-12/h4,6,8-10H,1-3,5,7H2,(H,15,16) |
InChI Key |
LHBADIIQRSWANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CS2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


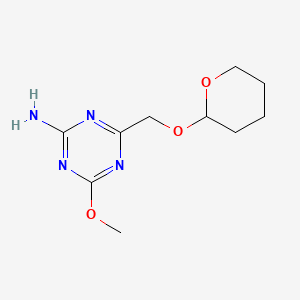
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
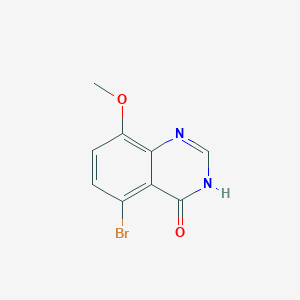
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
